Technical Guide: Chemical Properties and Synthetic Utility of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea
Technical Guide: Chemical Properties and Synthetic Utility of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea
Executive Summary
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea is a specialized enaminone intermediate primarily utilized in the synthesis of functionalized pyrimidines. Structurally, it represents a "push-pull" alkene system where the electron-donating urea moiety is conjugated with an electron-withdrawing diacetylvinyl group. This electronic arrangement makes the compound highly reactive toward intramolecular cyclization, serving as a critical precursor for 5-acetyl-6-methylpyrimidin-2(1H)-one and related bioactive heterocycles used in drug discovery (e.g., kinase inhibitors, calcium channel blockers).
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic behavior, designed for researchers in organic synthesis and medicinal chemistry.
Chemical Identity and Structural Analysis[1][2][3][4][5][6]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea |
| Common Synonyms | N-(2,2-Diacetylvinyl)urea; N-(2-Acetyl-3-oxo-1-butenyl)urea |
| CAS Number | 6971-56-8 |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| SMILES | CC(=O)C(=CNC(=O)N)C(=O)C |
Structural Dynamics: The "Push-Pull" System
The molecule features a highly polarized double bond. The urea nitrogen acts as an electron donor (push), while the two acetyl carbonyls act as electron acceptors (pull). This conjugation lowers the bond order of the C=C double bond and increases the electron density at the central carbon, making the terminal carbon susceptible to nucleophilic attack or hydrolysis under acidic conditions.
Intramolecular Hydrogen Bonding: Spectroscopic evidence suggests the molecule exists predominantly in the Z-configuration (or E-configuration depending on priority assignment, but specifically where the NH is cis to a carbonyl) due to a strong intramolecular hydrogen bond between the urea N-H and one of the acetyl carbonyl oxygens. This interaction creates a pseudo-six-membered ring, stabilizing the molecule and pre-organizing it for cyclization.
Physicochemical Properties[1][5][9][10][11][12]
| Property | Value / Description |
| Physical State | Crystalline Solid (typically white to pale yellow) |
| Melting Point | ~220–224 °C (Decomposes upon melting) |
| Solubility (High) | DMSO, DMF, Glacial Acetic Acid |
| Solubility (Low) | Water, Ethanol, Diethyl Ether (often precipitates from these) |
| Stability | Stable under anhydrous conditions; hydrolyzes in strong aqueous acid/base.[1] |
| UV-Vis | Strong absorption in the 280–300 nm range due to extended conjugation. |
Synthetic Methodologies
Two primary pathways exist for synthesizing 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea. The choice depends on reagent availability and scale.
Method A: Displacement of Alkoxy Group (High Purity)
This method involves the reaction of urea with 3-ethoxymethylene-2,4-pentanedione (EMME). The urea nitrogen displaces the ethoxy group in an addition-elimination sequence.
Reaction:
Method B: One-Pot Multicomponent Synthesis (Industrial)
A more atom-economical approach utilizes triethyl orthoformate (TEOF) to generate the reactive ethoxymethylene species in situ from acetylacetone.
Reaction:
Chemical Reactivity: The Pyrimidine Cyclization
The most significant property of this compound is its ability to cyclize into 5-acetyl-6-methylpyrimidin-2(1H)-one. This transformation is a variation of the pyrimidine synthesis where the "N-C-N" fragment comes from urea and the "C-C-C" fragment comes from the acetylacetone derivative.
Mechanism of Cyclization
-
Activation: Acid catalysis protonates one of the acetyl carbonyls, increasing its electrophilicity.
-
Nucleophilic Attack: The terminal primary amino group (
) of the urea moiety attacks the activated carbonyl carbon. -
Elimination: Dehydration (loss of water) occurs, driving the formation of the aromatic pyrimidine ring.
Visualization of Reaction Pathways
Caption: Synthetic pathway from precursors to the target urea derivative and subsequent cyclization to pyrimidine.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea
Objective: Isolate the open-chain urea derivative.
-
Reagents:
-
Urea (6.0 g, 100 mmol)
-
3-Ethoxymethylene-2,4-pentanedione (EMME) (15.6 g, 100 mmol)
-
Solvent: Absolute Ethanol (50 mL)
-
Catalyst: Glacial Acetic Acid (0.5 mL)
-
-
Procedure:
-
Dissolve EMME and Urea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the catalytic amount of acetic acid.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, EtOAc/Hexane 1:1) for the disappearance of EMME.
-
Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C).
-
The product will precipitate as a crystalline solid.
-
Filter the solid under vacuum and wash with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize from ethanol/DMF if necessary.
-
-
Expected Yield: 70–85%.
Protocol 2: Cyclization to 5-Acetyl-6-methylpyrimidin-2(1H)-one
Objective: Convert the urea intermediate into the heterocyclic scaffold.
-
Reagents:
-
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea (Synthesized above)
-
Solvent: Ethanol (or Ethanol/Water 1:1)
-
Catalyst: Conc. HCl (approx. 1-2 equivalents)
-
-
Procedure:
-
Suspend the urea derivative in ethanol.
-
Add concentrated HCl dropwise. The suspension may clear initially as the protonated species forms.
-
Reflux for 2–3 hours.
-
Cool the solution. Neutralize carefully with 10% NaHCO₃ solution to pH ~7.
-
The pyrimidine product precipitates upon cooling and neutralization.
-
Filter, wash with water, and dry.
-
Applications in Drug Development[13]
The 1-(2-acetyl-3-oxobut-1-en-1-yl)urea scaffold is a "masked" pyrimidine. In drug development, this allows for:
-
Late-Stage Heterocyclization: The open-chain urea can be incorporated into larger molecules and cyclized at a later stage to form the pyrimidine core.
-
Kinase Inhibitor Synthesis: The resulting 5-acetyl-6-methylpyrimidin-2(1H)-one is a key pharmacophore. The acetyl group at position 5 serves as a handle for further condensation (e.g., with aldehydes to form chalcones or with hydrazines to form pyrazolo-pyrimidines).
-
Dihydropyrimidinones (Biginelli-like): Under non-oxidative conditions, related derivatives form dihydropyrimidinones, known for calcium channel blocking activity.
References
-
Sigma-Aldrich. (2024). Product Specification: (2-acetyl-3-oxobut-1-en-1-yl)urea. Merck KGaA. Link
-
Barthakur, M. G., et al. (2007). "A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides." Synlett, 2007(02), 223-226. Link
-
Chechina, N. V., et al. (2018). "Reactions between 2,4-pentanedione, arylglyoxal, and urea." ResearchGate.[2] Link
-
PubChem. (2024).[1] Compound Summary: 3-(Ethoxymethylene)pentane-2,4-dione.[1] National Library of Medicine. Link
-
Khan, K. M., et al. (2018).[3] "5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study." Bioorganic Chemistry, 76, 37-52.[3] Link
Sources
- 1. 3-(Ethoxymethylene)pentane-2,4-dione | C8H12O3 | CID 240418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
